2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride
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Overview
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrolopyridine skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride typically involves multiple steps. One common method includes the initial formation of the pyrrolopyridine core, followed by chlorination and subsequent acetic acid functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine core but lacks the acetic acid functional group.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Another analog with a different substitution pattern.
Uniqueness
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14;/h1-2,4H,3H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEODACDTMXEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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